molecular formula C10H14N2O B091370 N-(3-aminophenyl)butanamide CAS No. 93469-29-5

N-(3-aminophenyl)butanamide

Cat. No.: B091370
CAS No.: 93469-29-5
M. Wt: 178.23 g/mol
InChI Key: DRXFARCOYOPZDW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)butanamide, also known as N-phenylbutanamide, is a synthetic compound that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid that is soluble in water and methanol. It is a derivative of benzoic acid and is found in a variety of applications, including organic synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been explored for their potent and selective inhibition of DPP-IV, showcasing their potential in reducing blood glucose levels, which could be beneficial for type 2 diabetes management. Among these, specific derivatives such as (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide demonstrated significant efficacy in oral glucose tolerance tests (Nitta et al., 2012; Nitta et al., 2008).

Synthesis Methodologies and Heterocyclic Compound Development

Research highlights the synthetic versatility of N-(3-aminophenyl)butanamide derivatives for generating heterocyclic compounds, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. For instance, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds and their role as precursors for heterocyclic compounds have been extensively reviewed, underscoring their synthetic and reactive importance (Fadda et al., 2015).

Tyrosinase and Melanin Inhibition

N-(Substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides were synthesized and evaluated for their inhibitory potential against mushroom tyrosinase. Compounds demonstrated notable biological activity, with one specific derivative showing significant pigment reduction in zebrafish, indicating potential applications in depigmentation therapies (Raza et al., 2019).

Antimicrobial and Anticancer Activity

Newly synthesized amide-based carboxylic acids, including derivatives of this compound, have been characterized and evaluated for their antimicrobial, anticancer, and antileishmanial activities. These compounds have shown promising results in vitro, demonstrating the potential for the development of new therapeutic agents (Sirajuddin et al., 2015).

Enzyme Inhibition and Binding Analysis

The design and synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been explored for their urease inhibition capabilities. These compounds exhibited potent enzyme inhibitory activity, highlighting their potential as therapeutic agents (Nazir et al., 2018).

Properties

IUPAC Name

N-(3-aminophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXFARCOYOPZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352217
Record name N-(3-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93469-29-5
Record name N-(3-aminophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminophenyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(3-nitrophenyl)butyramide (8.60 g, 41.3 mmol) in MeOH (207 mL) was divided between two 500 mL flasks with stir bars. Each flask was flushed well with nitrogen, then 5% palladium on carbon (4.40 g, 2.065 mmol) was added, half to each flask. A 3-way adapter with a large hydrogen-filled balloon was attached to each flask, and the reactions were evacuated and back-filled with hydrogen five times, while stirring vigorously. The reactions were then stirred for 16 h, then filtered through a funnel packed with Celite. The filter cake was washed with MeOH, and the filtrate was concentrated, redissolved with DCM, then purified by column chromatography (EtOAc/hexanes gradient) to yield a white solid after precipitating from hexanes (5.87 g, 80%). LRMS (ESI+) (M+H): 179.18.
Quantity
8.6 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
207 mL
Type
solvent
Reaction Step Four
Quantity
4.4 g
Type
catalyst
Reaction Step Five

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